Cas no 1423308-47-7 ([(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1423308-47-7x500.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- AKOS034624770
- [(1-cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate
- EN300-7509169
- [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-chloro-6-ethoxypyridine-2-carboxylate
- Z840219714
- 1423308-47-7
- [(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate
-
- インチ: 1S/C17H20ClN3O4/c1-2-24-14-7-6-12(18)15(20-14)16(23)25-10-13(22)21-17(11-19)8-4-3-5-9-17/h6-7H,2-5,8-10H2,1H3,(H,21,22)
- InChIKey: UBAUOTYMCCJJCX-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(N=C1C(=O)OCC(NC1(C#N)CCCCC1)=O)OCC
計算された属性
- せいみつぶんしりょう: 365.1142338g/mol
- どういたいしつりょう: 365.1142338g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 527
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7509169-0.05g |
[(1-cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate |
1423308-47-7 | 95.0% | 0.05g |
$212.0 | 2025-03-10 |
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate 関連文献
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylateに関する追加情報
Introduction to [(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate (CAS No. 1423308-47-7)
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate, with the CAS number 1423308-47-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclohexyl group, a cyano group, and a pyridine ring, which collectively contribute to its potential therapeutic applications.
The cyclohexyl group in the structure of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate provides steric hindrance and enhances the compound's lipophilicity, which can be crucial for its bioavailability and cellular uptake. The cyano group, on the other hand, is known for its ability to modulate biological activity and can influence the compound's binding affinity to specific receptors or enzymes. The pyridine ring, with its chlorine and ethoxy substituents, adds to the compound's chemical diversity and can enhance its pharmacological properties.
Recent studies have explored the potential of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate in various therapeutic areas. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's potential as an anticancer agent. Preliminary studies have demonstrated that [(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This mechanism of action suggests that it could be effective against various types of cancer, including breast cancer and colorectal cancer.
In addition to its therapeutic potential, [(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate has also been investigated for its use in chemical synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules with diverse biological activities. Researchers have utilized this compound as a starting material in the development of novel drugs and materials, highlighting its versatility in synthetic chemistry.
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate involves several steps, including the formation of the cyclohexyl cyanide intermediate and subsequent reactions to introduce the pyridine ring and other functional groups. The efficiency and yield of these synthetic routes have been optimized through various methods, such as microwave-assisted synthesis and catalytic processes, to improve scalability and reduce costs.
Clinical trials are currently underway to evaluate the safety and efficacy of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for further clinical development and potential market approval.
In conclusion, [(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate (CAS No. 1423308-47-7) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an exciting candidate for further investigation and development. As research continues to advance, it is likely that this compound will play a crucial role in addressing unmet medical needs and improving patient outcomes.
1423308-47-7 ([(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate) 関連製品
- 1704943-19-0((3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid)
- 1805316-03-3(2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde)
- 2107900-25-2(1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol)
- 1701509-00-3(3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine)
- 138164-12-2(2-Cyclohexen-1-one,2-[1-(ethoxyimino)propyl]-3-hydroxy-5-[2,4,6-trimethyl-3-(1-oxobutyl)phenyl]-)
- 22117-84-6(3-cyano-4-methoxybenzene-1-sulfonamide)
- 321998-08-7((E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine)
- 37545-39-4(5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol)
- 1821329-21-8(4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride)
- 18305-22-1(2-amino-2-methylbutanamide hydrochloride)



